molecular formula C9H9BrO2 B13742087 2-Bromo-3-methoxy-5-methylbenzaldehyde

2-Bromo-3-methoxy-5-methylbenzaldehyde

Katalognummer: B13742087
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: WGNSFXNQWYJYMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-methoxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C9H9BrO2 It is a substituted benzaldehyde, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxy-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-methoxy-5-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2-Bromo-3-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-3-methoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its substituents on the benzene ring. The presence of both a bromine atom and a methoxy group in the meta positions relative to the aldehyde group imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C9H9BrO2

Molekulargewicht

229.07 g/mol

IUPAC-Name

2-bromo-3-methoxy-5-methylbenzaldehyde

InChI

InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-5H,1-2H3

InChI-Schlüssel

WGNSFXNQWYJYMO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)OC)Br)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.